molecular formula C17H12BrCl2NO2 B287983 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B287983
Molekulargewicht: 413.1 g/mol
InChI-Schlüssel: KDIIQZAHDUSVDR-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BRD73954, is a chemical compound that has gained attention in the scientific community for its potential use in drug discovery and development.

Wirkmechanismus

BRD73954 acts as a selective inhibitor of HDACs, specifically targeting HDAC6 and HDAC8. By inhibiting these enzymes, BRD73954 increases the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
BRD73954 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In addition, BRD73954 has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has antiviral activity, inhibiting the replication of viruses such as HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

BRD73954 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of HDACs, making it a valuable tool for studying the role of these enzymes in disease. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several areas of future research that could be pursued with BRD73954. One potential direction is to further investigate its activity against different types of cancer and to explore its potential as a therapeutic agent. In addition, there is interest in developing more potent and selective HDAC inhibitors based on the structure of BRD73954. Finally, there is a need for more research to fully understand the mechanism of action of BRD73954 and its effects on gene expression and cellular signaling pathways.
In conclusion, BRD73954 is a promising compound with potential applications in drug discovery and development. Its selective inhibition of HDACs and its range of biochemical and physiological effects make it a valuable tool for studying disease mechanisms and developing new therapies. While there are some limitations to its use, further research into its activity and mechanism of action could lead to new insights into disease biology and the development of novel treatments.

Synthesemethoden

BRD73954 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenylacetic acid with 1,3-cyclohexanedione, followed by bromination and amination reactions. The final product is obtained through a cyclization reaction. The synthesis method has been optimized to ensure high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

BRD73954 has been identified as a potential lead compound for drug discovery and development. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and viral infections. In particular, BRD73954 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, BRD73954 has the potential to induce cell death in cancer cells and halt tumor growth.

Eigenschaften

Produktname

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C17H12BrCl2NO2

Molekulargewicht

413.1 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-6-4-11(18)8-13(17(15)23)16(22)7-3-10-2-5-12(19)9-14(10)20/h2-9H,1H3,(H,21,23)/b7-3+

InChI-Schlüssel

KDIIQZAHDUSVDR-XVNBXDOJSA-N

Isomerische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Kanonische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.